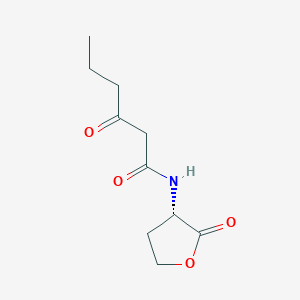

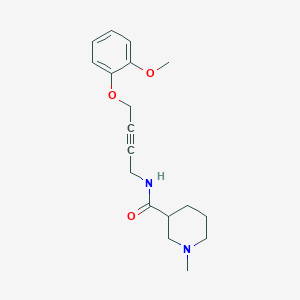

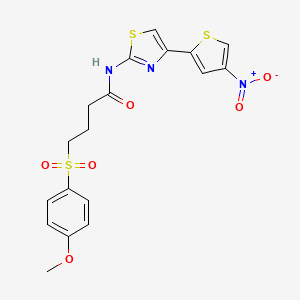

![molecular formula C17H15N3O5S B2388644 1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-17-7](/img/structure/B2388644.png)

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their presence in many biologically active compounds . The synthesis often involves the formation of C-N bonds and can be achieved through various methods, including cyclization reactions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions .Aplicaciones Científicas De Investigación

Antifungal Agents: Imidazoles, including derivatives like the compound , are used as antifungal drugs. They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis and preventing fungal cell membrane formation. Common examples include clotrimazole and ketoconazole .

Materials Science and Catalysis

Imidazoles find applications in materials science and catalysis:

Metal-Organic Frameworks (MOFs): Imidazole-based MOFs exhibit high surface areas and tunable pore sizes. For instance, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM-Cu) has open metal sites and N atoms from imidazole groups, making it suitable for selective CO2 adsorption .

Optical and Photonic Applications

Imidazoles contribute to optical and photonic technologies:

Dye Sensitizers: Researchers investigate imidazole-based dyes for solar cells. These dyes absorb light and transfer electrons, enhancing solar cell efficiency .

Conclusion

The compound “1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” has diverse applications across pharmaceuticals, materials science, optics, and agriculture. Researchers continue to explore its potential in these fields, emphasizing its versatility and utility . If you need further information or have additional queries, feel free to ask! 😊

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c21-17-18(12-4-2-1-3-5-12)15-10-26(24,25)11-16(15)19(17)13-6-8-14(9-7-13)20(22)23/h1-9,15-16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKPIQCLFKGSEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

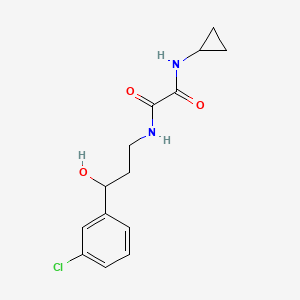

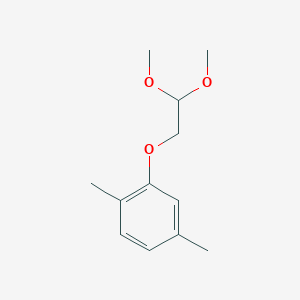

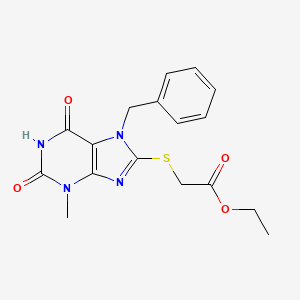

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)

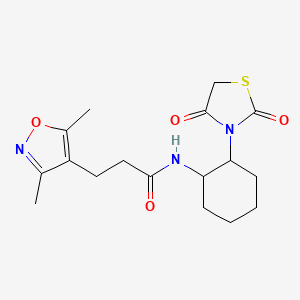

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)

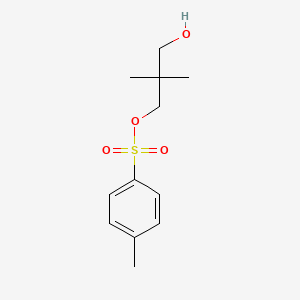

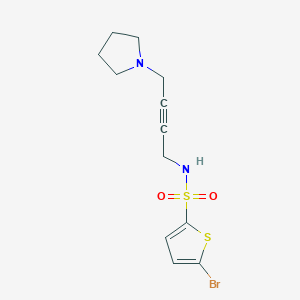

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)

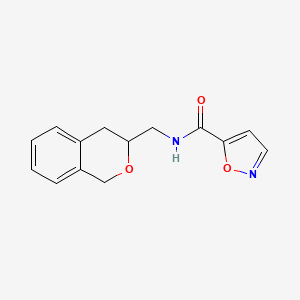

![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)